molecular formula C8H9Cl2NO2 B2867485 6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride CAS No. 2416228-89-0

6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride

Cat. No.: B2867485
CAS No.: 2416228-89-0
M. Wt: 222.07
InChI Key: HATOORFLMFVIES-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride is a chemical compound characterized by its unique structure, which includes a chloromethyl group attached to a dihydro-dioxinopyridine framework. This compound is of interest in various scientific research applications due to its potential reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride typically involves multiple steps, starting with the formation of the dihydro-dioxinopyridine core. One common approach is the reaction of a suitable pyridine derivative with a chloromethylating agent under controlled conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, and a chloromethylating agent like chloromethyl methyl ether.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the chlorine atom, resulting in a different functional group.

  • Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

  • Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Alcohols or amines.

  • Substitution: Amides, esters, or ethers, depending on the nucleophile used.

Scientific Research Applications

6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It may have potential as a precursor for pharmaceuticals or as a reagent in drug discovery.

  • Industry: Its reactivity makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways to modulate biological activity. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 6-(Chloromethyl)uracil: A related compound with a similar chloromethyl group but a different core structure.

  • 2,2'-Bipyridine, 6-(chloromethyl)-: Another compound with a chloromethyl group attached to a bipyridine framework.

Uniqueness: 6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride is unique due to its specific structural features, which influence its reactivity and potential applications. Its dihydro-dioxinopyridine core sets it apart from other chloromethyl-containing compounds.

Properties

IUPAC Name

6-(chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c9-5-6-1-2-7-8(10-6)12-4-3-11-7;/h1-2H,3-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIFHASNVVLQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=N2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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